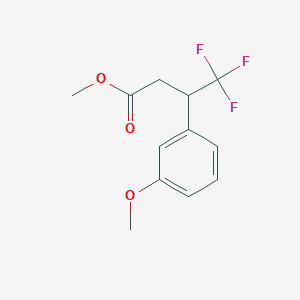
7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID is a quinoline derivative with significant chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-3-iodoaniline and ethyl acetoacetate.
Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring.
Oxidation: The intermediate product is then oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce the keto group at the 4-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinolines.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Applications De Recherche Scientifique
7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The presence of chlorine and iodine atoms enhances the compound’s binding affinity to these enzymes, making it a potent antibacterial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin, a widely used antibiotic.
7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of levofloxacin, another important antibiotic.
Uniqueness
7-CHLORO-5-IODO-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry.
Propriétés
Numéro CAS |
123157-60-8 |
|---|---|
Formule moléculaire |
C10H5ClINO3 |
Poids moléculaire |
349.51 g/mol |
Nom IUPAC |
7-chloro-5-iodo-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5ClINO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) |
Clé InChI |
YXXRRQFCBIAGLD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B8688168.png)










![4-{[Ethyl(methyl)amino]methyl}aniline](/img/structure/B8688227.png)

